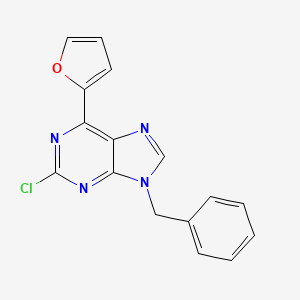

9-Benzyl-2-chloro-6-(2-furyl)purine

描述

Broader Significance of Purine (B94841) Derivatives in Chemical Biology and Medicinal Chemistry

Purine derivatives are a class of molecules that are structurally related to the naturally occurring purines, adenine (B156593) and guanine. studysmarter.co.uk This structural mimicry allows them to interact with a wide range of biological targets, leading to diverse pharmacological effects. wikipedia.org

In medicinal chemistry, purine analogues are recognized for their therapeutic potential across various disease areas. They function as antimetabolites, interfering with the synthesis of nucleic acids, which is a key strategy in cancer chemotherapy. wikipedia.orgnih.gov By mimicking natural purines, these synthetic compounds can be incorporated into DNA or RNA, or they can inhibit enzymes essential for nucleotide metabolism, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. semanticscholar.org

Furthermore, purine derivatives act as modulators of purinergic receptors, which are involved in a multitude of physiological processes, including neurotransmission, inflammation, and cardiovascular function. mdpi.comnih.gov Their ability to act as agonists or antagonists at these receptors has led to the development of drugs for various conditions. mdpi.com The versatility of the purine scaffold allows for chemical modifications at several positions, enabling the fine-tuning of their selectivity and potency for specific biological targets. nih.gov This has made them invaluable tools in chemical biology for probing the function of enzymes and receptors. mdpi.com

The broad spectrum of biological activities exhibited by purine derivatives includes:

Anticancer agents: By interfering with DNA replication. wikipedia.orgmicrobenotes.com

Antiviral compounds: By inhibiting viral polymerases. nih.gov

Immunosuppressants: Used in organ transplantation and autoimmune diseases. wikipedia.org

Antimicrobial agents: Showing activity against bacteria and fungi. nih.govresearchgate.net

Cardiovascular agents: Regulating heart function and blood flow. mdpi.com

Rationale and Scope of Academic Investigations Focusing on 9-Benzyl-2-chloro-6-(2-furyl)purine

The specific structural features of this compound have prompted its investigation within the scientific community. The rationale for studying this particular compound stems from the known biological activities of other substituted purines and the desire to explore novel chemical space for drug discovery.

Research into 9-benzylpurines has shown that this class of compounds can exhibit significant biological effects. For instance, studies on related 9-benzyl-6-(2-furyl)purines have demonstrated their potential as antimycobacterial agents. nih.gov The presence of a benzyl (B1604629) group at the N9 position and a furyl group at the C6 position are key structural motifs. The benzyl group can engage in hydrophobic interactions with biological targets, while the furan (B31954) ring can participate in hydrogen bonding and other interactions.

A significant finding in the study of related compounds is that the introduction of a chlorine atom at the 2-position of the purine ring can enhance biological activity. nih.gov This has been observed in the context of antimycobacterial research, where a chloro-substituted analogue displayed potent activity against Mycobacterium tuberculosis. nih.gov This highlights the importance of the 2-chloro substitution in the design of new purine-based therapeutic agents.

The scope of academic investigations into this compound and its analogues includes:

Synthesis: Developing efficient synthetic routes to access these molecules. nih.gov

Biological Evaluation: Screening the compounds against various biological targets, such as enzymes and whole organisms, to identify potential therapeutic applications. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand how different functional groups influence its biological activity and to optimize its properties. nih.gov

Computational Studies: Using in-silico methods to predict the physicochemical properties, drug-likeness, and potential biological targets of these compounds. researchgate.net

A study on 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines revealed that 9-benzylpurines, particularly those with electron-donating groups on the phenyl ring, were effective inhibitors of Mycobacterium tuberculosis. The presence of a chlorine atom at the 2-position of the purine further increased this activity. nih.gov

While direct research data on this compound is limited in the public domain, the investigation of closely related analogues provides a strong rationale for its continued study. The data from these related compounds, as shown in the table below, underscores the potential of this chemical scaffold.

| Compound Name | Organism/Target | Activity |

| 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine | Mycobacterium tuberculosis | MIC: 0.39 µg/mL nih.gov |

This table presents data for a closely related analogue to illustrate the potential of the this compound chemical class.

Structure

2D Structure

3D Structure

属性

分子式 |

C16H11ClN4O |

|---|---|

分子量 |

310.74 g/mol |

IUPAC 名称 |

9-benzyl-2-chloro-6-(furan-2-yl)purine |

InChI |

InChI=1S/C16H11ClN4O/c17-16-19-13(12-7-4-8-22-12)14-15(20-16)21(10-18-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |

InChI 键 |

OBFGIQXNDDQWEJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)C4=CC=CO4 |

同义词 |

9-benzyl-2-chloro-6-(2-furyl)purine |

产品来源 |

United States |

Biological Activity and Mechanistic Investigations of 9 Benzyl 2 Chloro 6 2 Furyl Purine Pre Clinical and in Vitro

Antimycobacterial Efficacy and Selectivity Studies

The antimycobacterial properties of 9-Benzyl-2-chloro-6-(2-furyl)purine have been evaluated against various mycobacterial species, including the primary agent of human tuberculosis, Mycobacterium tuberculosis, and non-tuberculous mycobacteria. Studies have explored its inhibitory concentrations, activity against drug-resistant strains, and its effectiveness within host cells.

In Vitro Growth Inhibition Against Mycobacterium tuberculosis Strains (e.g., H37Rv and Drug-Resistant Isolates)

This compound has demonstrated notable in vitro activity against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv. Phenotypic screening of compound libraries identified 9-benzylpurines as a promising class of inhibitors, with a chlorine atom in the 2-position and an aryl substituent, such as a furyl group, in the 6-position generally increasing the inhibitory activity. nih.gov

Specific testing of this compound established a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL against M. tuberculosis H37Rv. nih.govnih.gov Furthermore, the compound maintained potent antimycobacterial activity against strains resistant to common first-line drugs such as isoniazid (B1672263) (INH), rifampicin (B610482) (RIF), and ethambutol (B1671381) (EMB). nih.gov This suggests that its mechanism of action is different from these established antitubercular agents. The compound also showed relatively low cytotoxicity in these studies. nih.gov

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Strain | MIC (µg/mL) |

|---|

Activity Against Non-Tuberculous Mycobacteria (e.g., Mycobacterium avium)

While the primary focus of research has been on Mycobacterium tuberculosis, the potential activity of this class of compounds against non-tuberculous mycobacteria (NTM) has been considered. NTM species like Mycobacterium avium can cause opportunistic infections, particularly in immunocompromised individuals. nih.gov Although related purine (B94841) derivatives have shown appreciable activity against M. avium, specific data on the inhibitory concentration of this compound against this or other NTM species is not detailed in the currently available scientific literature. nih.gov

Cellular Efficacy in Macrophage Infection Models

A critical aspect of an antitubercular drug is its ability to reach and eliminate mycobacteria residing within host macrophages. nih.gov Studies involving infected bone marrow macrophages have suggested that this compound is capable of targeting M. tuberculosis within these cells. nih.gov This indicates that the compound can penetrate host cells and exert its antimycobacterial effect in the intracellular environment where the bacilli persist. nih.gov High-content screening methods, which use automated microscopy to assess bacterial replication inside macrophages, are a key strategy for identifying compounds with such intracellular efficacy. nih.gov

Proposed Mechanisms Underlying Antimycobacterial Action

The precise molecular target and mechanism of action for 9-benzylpurines, including this compound, have not yet been fully elucidated and are currently described as unknown. nih.govjuniperpublishers.com However, structure-activity relationship studies of related 6,9-disubstituted purines provide some insight. These studies suggest that the purine N-1 position is crucial for binding to its unknown target, whereas the N-3 position is not as important for its biological activity. nih.gov The demonstrated activity against strains resistant to major antitubercular drugs confirms that it utilizes a novel mechanism. nih.gov

Antineoplastic Activity and Cellular Effects

In addition to its antimycobacterial properties, the broader class of purine derivatives is frequently investigated for potential anticancer activity due to the central role of purines in nucleic acid synthesis and cellular metabolism.

Cytostatic and Cytotoxic Potential in Diverse Cancer Cell Lines (e.g., Breast Cancer, CCRF-CEM, HeLa, L1210)

Despite the recognized potential of purine analogs as antineoplastic agents, specific studies detailing the cytostatic or cytotoxic effects of this compound against common cancer cell lines are not available in the reviewed scientific literature. Therefore, no data on its activity against breast cancer, CCRF-CEM (leukemia), HeLa (cervical cancer), or L1210 (leukemia) cell lines can be presented.

Modulation of Cellular Processes, Including Cell Cycle Progression

There is no specific research detailing the modulation of cell cycle progression by this compound. However, studies on structurally related 2,6,9-trisubstituted purine derivatives indicate that this class of compounds can influence cell cycle. For instance, certain novel 2,6,9-trisubstituted purine derivatives have been shown to cause cell cycle arrest at the S-phase in HL-60 (human promyelocytic leukemia) cells. semanticscholar.orgresearchgate.net Another study on pyrimidine (B1678525) derivatives, which share a core heterocyclic structure with purines, demonstrated cell cycle arrest at the G2/M phase in SW480 colon cancer cells. nih.gov These findings suggest that purine analogues can interfere with the normal progression of the cell cycle in cancerous cell lines, a key mechanism for antiproliferative activity. The specific effects, however, are highly dependent on the substitution pattern of the purine ring and the cell line being tested. semanticscholar.org

Investigation of Apoptosis Induction in Malignant Cells

Direct studies on apoptosis induction by this compound have not been reported. Nevertheless, extensive research on related substituted purine derivatives demonstrates their potential as apoptosis-inducing agents in cancer cells. researchgate.net For example, a series of novel 2,6,9-trisubstituted purines were synthesized and evaluated for their ability to induce apoptosis. semanticscholar.orgresearchgate.net One effective compound from this series was shown to trigger apoptosis in HL-60 cells. semanticscholar.orgresearchgate.net The mechanism of apoptosis induction by related heterocyclic compounds, such as pyrimidine derivatives, has been linked to the modulation of key regulatory proteins. Mechanistic studies have shown that such compounds can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential and subsequent activation of executioner caspases, evidenced by the cleavage of PARP. nih.gov This body of research suggests that 2,6,9-trisubstituted purines, as a class, are capable of activating intrinsic apoptotic pathways in malignant cells.

Identification of Molecular Targets and Their Engagement (e.g., Protein Kinase Inhibition, Purine Metabolism Enzymes)

The molecular targets of this compound have not been specifically identified. However, research into the broader class of 2,6,9-trisubstituted purines has revealed several potential targets, primarily within the families of protein kinases and purine metabolism enzymes.

Some 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of various protein kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs), Src, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). semanticscholar.org For example, compound IV (structure not shown) was found to be a potent and selective CDK2 inhibitor. semanticscholar.org The ability to inhibit such kinases is a cornerstone of many modern cancer therapies.

Another critical molecular target for this class of compounds is enzymes within the purine salvage pathway. nih.gov Many pathogens and cancer cells rely on this pathway for nucleotide synthesis. nih.gov Purine nucleoside phosphorylase (PNP), a key enzyme in this pathway, has been identified as a target for 2,6-substituted purines. nih.gov A study investigating the interaction between substituted purines and PNP from Helicobacter pylori demonstrated that these compounds act as inhibitors, with inhibition constants in the micromolar range. nih.gov This suggests that the antiproliferative effects of these compounds could be mediated, at least in part, by disrupting nucleotide metabolism.

Antiviral Activity Assessments

The 9-benzyl-2-chloropurine scaffold is a well-recognized pharmacophore for antiviral activity, particularly against rhinoviruses.

In Vitro Inhibition of Rhinovirus Replication in Cell Culture

Derivatives of 9-benzyl-2,6-dichloropurine have been investigated for their antiviral properties, showing notable efficacy against rhinoviruses in cell culture. A series of 6-anilino-9-benzyl-2-chloropurines were synthesized and tested for their ability to inhibit rhinovirus replication. nih.gov Several compounds in this series demonstrated good activity against four representative rhinovirus serotypes, with the best inhibitors targeting serotype 1B. nih.gov The antiviral activity is often attributed to the compound's ability to interfere with nucleic acid synthesis, thereby halting viral replication. Another study on 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines also confirmed potent antirhinovirus activity. nih.gov

Structure-Activity Relationships for Antiviral Potency in 9-Benzyl-2-chloropurines

Structure-activity relationship (SAR) studies have provided insights into the chemical features required for the antirhinovirus potency of 9-benzyl-2-chloropurines.

Substitution at C-2: The presence of a chlorine atom at the C-2 position is a critical determinant of activity. Quantitative SAR analysis has shown that antirhinovirus activity is associated with 9-benzylpurines that possess a lipophilic, electron-withdrawing substituent at the C-2 position. nih.gov The chloro group fits this description well.

Substitution at N-9: The benzyl (B1604629) group at the N-9 position is crucial for activity. In studies of 6-anilino-9-benzyl-2-chloropurines, compounds with small, lipophilic substituents on the para position of the benzyl ring were found to be good inhibitors of rhinovirus serotype 1B. nih.gov

Substitution at C-6: The nature of the substituent at the C-6 position significantly modulates antiviral potency. While direct SAR data for a 6-(2-furyl) group in this specific scaffold is not available, studies have explored various groups, including anilino and dimethylamino moieties. nih.govnih.gov For the 6-anilino series, the properties of the aniline (B41778) substituent were key to potency. nih.gov The 6-(2-furyl) group, being a heteroaromatic ring, would contribute distinct electronic and steric properties that would influence binding to the biological target.

Table 1: Summary of Structure-Activity Relationship Findings for Antirhinovirus Activity

| Position | Favorable Substituent Feature | Reference |

|---|---|---|

| C-2 | Lipophilic, electron-withdrawing (e.g., Cl, CF3) | nih.gov |

| N-9 (Benzyl) | Small, lipophilic para substituents | nih.gov |

Enzyme and Receptor Interaction Studies

The interaction of substituted purines with purine nucleoside phosphorylase (PNP) has been characterized, providing a detailed molecular basis for their activity. A study on Helicobacter pylori PNP explored its interaction with various 2- and/or 6-substituted purines. nih.gov

The study revealed that these compounds are micromolar inhibitors of the enzyme. nih.gov X-ray crystallography of the enzyme-inhibitor complexes identified the specific interactions within the base-binding site that are responsible for the inhibitory activity. nih.gov This structural information is valuable for designing more potent and selective inhibitors against pathogenic microorganisms. nih.gov

Table 2: Inhibition of H. pylori Purine Nucleoside Phosphorylase (PNP) by a Related Substituted Purine

| Compound | Inhibition Constant (Kᵢ) in µM |

|---|---|

| 6-benzylthio-2-chloropurine | 1.8 ± 0.2 |

Data from a study on 2,6-substituted purines and their interaction with H. pylori PNP. nih.gov

Inhibition Kinetics of Enzymes Involved in Purine Metabolism

While specific kinetic data for the inhibition of purine metabolism enzymes by this compound are not extensively detailed in the current literature, the mechanism of action for this class of compounds is suggested to involve the purine salvage pathway. nih.gov The structural similarity of 9-substituted purines to natural nucleosides allows them to interact with enzymes crucial for nucleotide synthesis and metabolism. For related purine analogs, such as 9-benzyl-9-deazaguanine, potent inhibition of enzymes like purine nucleoside phosphorylase (PNP) has been demonstrated, which significantly alters the metabolic fate of other nucleoside analogs. nih.gov This suggests that a primary mechanism for compounds like this compound could be the disruption of normal purine processing in target organisms. nih.gov

Modulation of Protein Kinase Activity

The ability of this compound to modulate protein kinase activity has not been specifically documented. However, broader research into 2,6,9-trisubstituted purine derivatives indicates that this structural scaffold is a common feature in many potent protein kinase inhibitors. It is hypothesized that beyond the purine salvage pathways, ATP binding proteins and kinases are potential targets for this class of compounds in organisms like Mycobacterium tuberculosis. nih.gov Further investigation is required to determine if this compound itself directly inhibits specific protein kinases.

Assessment of Purine Nucleoside Phosphorylase (PNP) Inhibition

Direct enzymatic assays assessing the inhibition of Purine Nucleoside Phosphorylase (PNP) by this compound are not available in the reviewed literature. However, the antimycobacterial activity of this purine class points towards potential interaction with the purine salvage pathway, where PNP is a key enzyme. nih.gov Studies on the Mycobacterium tuberculosis genome have identified the deoD gene, which encodes a functional PNP. nih.gov For other 9-substituted purine analogs, such as 9-benzyl-9-deazaguanine, potent PNP inhibition is a well-established mechanism of action, leading to altered metabolism of purine nucleosides. nih.gov This precedent suggests that PNP is a highly probable, though not yet confirmed, target for this compound.

Ligand Binding Profiles for Specific Adenosine (B11128) Receptors (for related purine derivatives)

While specific binding data for this compound at adenosine receptors is not available, extensive research on related N6-substituted adenosine derivatives provides a strong framework for predicting its potential interactions. The N6-benzyl group is a key structural feature that influences affinity and selectivity for adenosine receptor subtypes.

Generally, the presence of an N6-benzyl moiety on an adenosine derivative tends to decrease affinity for A1 and A2A receptors, which in turn enhances selectivity for the A3 adenosine receptor. nih.gov The combination of an N6-benzyl group with a 2-chloro substitution has been observed to further reduce efficacy at the A3 receptor. nih.gov Structure-activity relationship studies have shown that N6-arylmethyl analogues, including benzyl-substituted purines, are typically more potent in binding to A1 and A3 receptors compared to A2A receptors. nih.gov However, the ability of an adenosine derivative to activate the A3 receptor is highly sensitive to small structural changes. nih.gov

Differential Activity and Selectivity Profiling

Comparative Activity Against Gram-Positive and Gram-Negative Bacteria

The primary antibacterial activity reported for this compound is its potent action against Mycobacterium tuberculosis H37Rv, a species with a cell wall that, while having some characteristics of Gram-positive bacteria, is unique in its complexity. nih.gov In contrast, comprehensive data comparing its efficacy against a standard panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is not available in the current literature.

For its class, 9-benzylpurines have demonstrated significant inhibitory activity against M. tuberculosis. The presence of a chlorine atom in the 2-position and a benzyl group at the 9-position are structural features that enhance this antimycobacterial effect. nih.govnih.govacs.org

Table 1: Antimycobacterial Activity of this compound

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis H37Rv | 0.78 nih.gov |

Evaluation of Differential Activity and Selectivity Against Mammalian Cells (e.g., Vero Cells)

This compound has been noted for its relatively low cytotoxicity against mammalian cells, a critical factor for its potential as a therapeutic agent. nih.gov Studies on this and related compounds have utilized Vero cells, a kidney epithelial cell line from the African green monkey, as a standard model for assessing cytotoxicity. nih.govnih.gov This low toxicity against a mammalian cell line, when compared to its potent activity against M. tuberculosis, indicates a favorable selectivity index. nih.govnih.gov While a specific IC50 value for this compound on Vero cells is not explicitly stated in the reviewed literature, the collective findings suggest it is significantly higher than its antimycobacterial MIC.

Structure Activity Relationship Sar Analysis of 9 Benzyl 2 Chloro 6 2 Furyl Purine Analogs

Role of the N9-Benzyl Substituent in Biological Activity

The N9-benzyl group plays a critical role in the biological activity of these purine (B94841) analogs, primarily through its lipophilic nature and its ability to engage in specific binding interactions.

Influence of Benzyl (B1604629) Group's Lipophilicity and Binding Interactions

Lipophilicity, a key physicochemical property, significantly influences a drug's absorption, distribution, metabolism, and excretion (ADMET) properties. researchgate.net The benzyl group at the N9 position of the purine core enhances the molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its biological target. researchgate.net Studies on various ligand-receptor interactions have shown a direct correlation between increased lipophilicity and enhanced binding affinity. nih.gov For instance, in a series of 5-HT2A receptor ligands, a linear relationship was observed between agonist lipophilicity and binding affinity. nih.gov This suggests that the hydrophobic nature of the benzyl group in 9-benzyl-2-chloro-6-(2-furyl)purine likely contributes to its binding to target proteins through non-specific hydrophobic interactions. researchgate.net These interactions, such as pi-pi stacking, can stabilize the ligand-receptor complex, leading to improved biological activity. researchgate.net

Contribution of the C2-Chloro Substituent to Pharmacological Profile

The chlorine atom at the C2 position of the purine ring is a crucial determinant of the pharmacological profile of these compounds, significantly enhancing their antimycobacterial and antiviral activities.

Enhancing Effects on Antimycobacterial and Antiviral Activity

The presence of a halogen, such as chlorine, at the C2 position of the purine ring has been shown to be beneficial for biological activity. For instance, the introduction of a chlorine atom at the C2 position can render purine nucleosides resistant to deamination by adenosine (B11128) deaminase (ADA), an enzyme that can inactivate many biologically active adenosine analogs. nih.gov This increased metabolic stability leads to a longer duration of action and enhanced therapeutic efficacy. nih.gov Several clinically used antiviral and anticancer drugs, such as Cladribine (2-chloro-2'-deoxyadenosine), feature a C2-chloro substituent, highlighting its importance in drug design. nih.govopenaccesspub.org In the context of antimycobacterial agents, hydrophobic substituents at the C2 position have been found to be crucial for potent activity against Mycobacterium tuberculosis. nih.gov

Significance of the C6-Furyl Moiety and its Analogs

Importance of the 2-Furyl Group for Antimycobacterial Potency

The presence of a 2-furyl group at the C6 position of the purine ring is a significant determinant of the antimycobacterial potency of this compound analogs. Research has consistently shown that this particular substituent is highly favorable for activity against Mycobacterium tuberculosis. The introduction of the furyl substituent is often achieved through Stille coupling, a versatile cross-coupling reaction in organic synthesis. nih.gov

Studies comparing various substituents at the C6 position have highlighted the advantageous nature of the 2-furyl moiety. While other aryl groups can also confer activity, the 2-furyl group often results in compounds with lower minimum inhibitory concentrations (MIC). For instance, the parent compound, this compound, itself exhibits a noteworthy MIC value of 0.78 µg/mL against M. tuberculosis H37Rv. nih.gov This underscores the importance of the furan (B31954) ring in interacting with the biological target. The specific electronic and steric properties of the 2-furyl group are believed to be key to its function, though the precise nature of these interactions is still under investigation. Furthermore, the activity of these compounds is not limited to drug-sensitive strains; this compound has also demonstrated activity against several singly drug-resistant strains of M. tuberculosis. nih.gov

Structure-Activity Correlations with Other Aryl and Heteroaryl Substituents at C6

While the 2-furyl group is a highly effective substituent at the C6 position, SAR studies have also explored a range of other aryl and heteroaryl groups to probe the structural requirements for antimycobacterial activity. The general consensus is that the presence of an aromatic system at C6 is beneficial.

The exploration of various 6-arylpurines has revealed that the nature of the aryl group can significantly influence potency. nih.gov However, beyond simple aryl groups, the introduction of other heterocyclic rings has been a key area of investigation. Analogs where the purine core itself is modified, such as 3-deazapurines and 7-deazapurines, have been synthesized and evaluated. nih.gov These studies indicate that the purine N-1 is important for binding to the target, whereas N-3 is not. nih.gov Interestingly, 3-deazapurine analogs appear to be slightly more active than the parent purines, suggesting that modifications to the purine core can fine-tune activity. nih.gov

The following table summarizes the antimycobacterial activity of some C6-substituted purine analogs:

| Compound ID | C6-Substituent | N9-Substituent | C2-Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 1 | 2-Furyl | Benzyl | Cl | 0.78 nih.gov |

| 2 | 2-Furyl | 4-Methoxybenzyl | Cl | 0.39 nih.gov |

| 3 | 2-Furyl | 4-Methoxybenzyl | CH3 | 0.20 nih.gov |

| 4 | 2-Furyl | 4-Methoxybenzyl | F | 0.39 nih.gov |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a crucial role in the biological activity of many therapeutic agents, and the analogs of this compound are no exception. While the core molecule itself is achiral, the introduction of chiral centers, for instance, in substituents, can lead to stereoisomers with differing potencies.

Research into N-(purin-6-yl)dipeptides, which are structurally related to the compounds of interest, has shed light on the importance of stereochemistry. In the synthesis of these dipeptides, racemization at the chiral center of the amino acid component was observed, leading to mixtures of diastereomers. nih.gov The separation and biological evaluation of these individual diastereomers are essential to understanding the stereochemical requirements for activity. It has been found that the anti-herpetic activity of certain purine conjugates is substantially dependent on the stereoconfiguration of the heterocyclic amine fragment. researchgate.net Although this finding is in a different therapeutic area, it highlights the general principle that stereochemistry can be a critical factor in the activity of purine derivatives. The synthesis of enantiomerically pure compounds is therefore a key consideration in the design of new, more effective antimycobacterial agents based on the purine scaffold. nih.gov

Computational Approaches for SAR Elucidation and Activity Prediction

In recent years, computational methods have become indispensable tools in drug discovery, offering ways to rationalize SAR, predict the activity of new compounds, and understand their interactions with biological targets at a molecular level.

Pharmacophore Modeling for Key Structural Features

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For a series of 2,6,9-trisubstituted purine derivatives with antitumor activity, a pharmacophore model identified key features such as aromatic centers, hydrogen bond acceptors/donors, and hydrophobic areas. nih.gov Although this model was developed for anticancer agents, the structural similarities suggest that a similar approach could be applied to the antimycobacterial this compound analogs. Such a model would be invaluable for designing new compounds with enhanced antimycobacterial potency by ensuring they possess the optimal arrangement of these critical features.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed compounds before their synthesis.

For a series of 2,6,9-trisubstituted purine derivatives with cytotoxic activity, 3D-QSAR models have been developed. nih.govnih.gov These models revealed that steric properties had a more significant influence on cytotoxicity than electronic properties. nih.govnih.gov Specifically, the presence of an arylpiperazinyl system at the C6 position was found to be beneficial for activity, while bulky substituents at the C2 position were unfavorable. nih.govnih.gov In another study on purine derivatives as c-Src tyrosine kinase inhibitors, a 2D-QSAR model was developed that successfully predicted the activity of the compounds. researchgate.net These examples demonstrate the power of QSAR in guiding the design of new purine-based therapeutic agents. For the this compound series, a dedicated QSAR study would be instrumental in optimizing the substituents at the C2, C6, and N9 positions to maximize antimycobacterial activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target protein. This method can provide valuable insights into the binding mode and the specific interactions that stabilize the ligand-protein complex. For a series of pyrazolo[1,5-a]pyrimidines, which are also inhibitors of mycobacterial growth, molecular docking studies were used to understand their binding to the target enzyme, ATP synthase. mdpi.com Similarly, docking studies on pyrazine (B50134) and pyridine (B92270) derivatives targeting mycobacterial LeuRS revealed key hydrogen bond interactions that were absent in less active benzene (B151609) derivatives, explaining the observed SAR. nih.gov

For the this compound class of compounds, the exact molecular target within Mycobacterium tuberculosis is not yet definitively known. nih.gov However, once a target is identified, molecular docking simulations will be a powerful tool to elucidate the binding mode of these potent inhibitors. This will allow for a more rational, structure-based design of new analogs with improved affinity and, consequently, enhanced antimycobacterial activity.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations offer a powerful lens through which to examine the electronic characteristics of molecules, providing insights that are often inaccessible through experimental methods alone. These computational techniques can determine a variety of electronic descriptors that are crucial for understanding and predicting the biological activity of drug candidates. For purine derivatives, including analogs of this compound, these calculations are instrumental in building robust Quantitative Structure-Activity Relationship (QSAR) models.

Detailed research into 2,6,9-trisubstituted purine analogs has revealed important correlations between their electronic properties and their cytotoxic effects, which are often a desired attribute for anticancer agents. While steric factors have been shown to play a more dominant role in some cases, the contribution of electronic properties remains significant.

A notable 3D-QSAR study on a series of 2,6,9-trisubstituted purines with anticancer activity demonstrated that while steric properties accounted for approximately 70% of the contribution to cytotoxicity, electronic properties were responsible for the remaining 30%. researchgate.netnih.gov This underscores the importance of the electronic environment of the purine scaffold in modulating its biological function. The study highlighted that an arylpiperazinyl group at the C-6 position of the purine ring enhances cytotoxic activity, whereas bulky substituents at the C-2 position are detrimental. researchgate.netnih.gov

To illustrate the role of electronic descriptors, the following table presents hypothetical data for a series of purine analogs, showcasing how variations in electronic properties could correlate with biological activity. Such data is typically generated through density functional theory (DFT) calculations, a common quantum mechanical modeling method.

| Compound | R1 (at C2) | R2 (at C6) | R3 (at N9) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | IC50 (µM) |

|---|---|---|---|---|---|---|---|

| Analog 1 | -Cl | -Furyl | -Benzyl | -6.5 | -1.2 | 3.5 | 5.2 |

| Analog 2 | -NH2 | -Furyl | -Benzyl | -5.8 | -0.9 | 4.8 | 10.8 |

| Analog 3 | -Cl | -Phenyl | -Benzyl | -6.6 | -1.3 | 3.2 | 7.1 |

| Analog 4 | -Cl | -Furyl | -Methyl | -6.4 | -1.1 | 3.8 | 4.5 |

| Analog 5 | -OCH3 | -Furyl | -Benzyl | -6.1 | -0.8 | 4.2 | 8.9 |

Key Electronic Descriptors and Their Significance:

HOMO (Highest Occupied Molecular Orbital) Energy: This parameter relates to the electron-donating ability of a molecule. A higher HOMO energy indicates a greater propensity to donate electrons, which can be crucial for forming interactions with biological targets.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: This descriptor reflects the electron-accepting ability of a molecule. A lower LUMO energy suggests a greater capacity to accept electrons. The energy gap between HOMO and LUMO is also an important indicator of molecular stability and reactivity.

QSAR studies often employ these and other electronic parameters, such as electrostatic potential and atomic charges, to build mathematical models that predict the biological activity of novel compounds. nih.gov For instance, a QSAR analysis of a series of aryl-acetic and hydroxamic acids with anticancer activity revealed that electrostatic potential, dipole moment, and molecular volume were the primary factors influencing their biological response, with no significant role found for lipophilicity. nih.gov

In the context of this compound analogs, quantum chemical calculations can help to rationalize observed SAR trends. For example, modifying the substituent at the C-6 position from a furan ring to a different heterocyclic or aryl group would alter the electronic distribution across the purine core, thereby affecting the HOMO-LUMO gap and the dipole moment. These changes, in turn, would influence the molecule's ability to interact with key residues in a target protein, ultimately impacting its biological activity.

Advanced Research Perspectives and Future Directions for 9 Benzyl 2 Chloro 6 2 Furyl Purine Research

Rational Design and Synthesis of Next-Generation 9-Benzylpurine Derivatives with Enhanced Efficacy and Selectivity

The foundation for developing next-generation 9-benzylpurine derivatives lies in the principles of rational drug design, which leverages an understanding of structure-activity relationships (SAR) to optimize therapeutic properties. The synthesis of 9-Benzyl-2-chloro-6-(2-furyl)purine itself is a multi-step process that begins with a dihalopurine, such as 2,6-dichloropurine (B15474). derpharmachemica.com This starting material undergoes benzylation, which can produce isomers at the N-7 and N-9 positions, necessitating separation techniques like column chromatography. derpharmachemica.com Subsequent reactions, such as Stille coupling, are used to introduce the 2-furyl group at the C-6 position. derpharmachemica.com

Future research aims to build upon this scaffold. By systematically modifying the substituents at the C-2, C-6, and N-9 positions of the purine (B94841) ring, researchers can explore how these changes affect the compound's efficacy and selectivity. For instance, replacing the chloro group at the C-2 position or altering the benzyl (B1604629) group at the N-9 position could significantly impact the molecule's interaction with its biological targets. nih.govresearchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can provide valuable insights, suggesting that steric properties can be more influential than electronic properties for the cytotoxic activity of some purine derivatives. nih.gov These computational models can help predict the biological activity of novel analogs before their synthesis, streamlining the discovery process. rsc.org

Key synthetic strategies for creating a library of derivatives include:

Modification of the N-9 substituent: Introducing different aryl or alkyl groups in place of the benzyl group to probe the binding pocket of target enzymes.

Variation at the C-6 position: Replacing the furyl ring with other heterocyclic or aromatic systems to enhance potency or alter selectivity.

Substitution at the C-2 position: Amination or other nucleophilic substitutions of the chloro group to create novel derivatives with potentially different biological activities. derpharmachemica.com

Identification and Validation of Novel Molecular Targets and Signaling Pathways

A crucial aspect of advancing this compound research is the precise identification and validation of its molecular targets and the signaling pathways it modulates. wjbphs.com Purine analogs typically function as antimetabolites, interfering with the synthesis of DNA and RNA, which is particularly effective against rapidly proliferating cells like cancer cells. wikipedia.orgnih.gov They can inhibit key enzymes involved in purine metabolism. nih.gov

The process of target validation ensures that the identified molecular target is directly involved in the disease pathology and is a suitable candidate for therapeutic intervention. wjbphs.com This involves a combination of genetic and chemical methods to modulate the target's function and observe the resulting physiological effects. nih.gov For purine analogs, this could involve studying their effects on various cell lines to determine which ones are most sensitive and then using techniques like proteomics and transcriptomics to identify dysregulated proteins and genes.

Future research in this area should focus on:

Target Deconvolution: Employing techniques such as affinity chromatography and mass spectrometry to isolate and identify the specific proteins that this compound binds to within the cell.

Pathway Analysis: Once a target is identified, further studies are needed to understand the downstream effects on cellular signaling pathways. This could involve analyzing changes in protein phosphorylation, gene expression, and metabolite levels.

Genetic Validation: Using tools like CRISPR/Cas9 to knock out or modify the proposed target gene can confirm its role in the compound's mechanism of action. wjbphs.com

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, often leading to improved therapeutic outcomes and reduced drug resistance. Investigating the synergistic effects of this compound with existing drugs is a promising avenue for future research. Purine analogs have been studied in combination with other agents, such as alkylating agents and other chemotherapy drugs, with some combinations showing significant activity. nih.govhaematologica.org

For example, studies have shown that combining the purine analog pentostatin (B1679546) with cyclophosphamide (B585) can improve response rates in certain leukemias. researchgate.net Similarly, the combination of fludarabine (B1672870) with other drugs is being explored to enhance its efficacy and overcome resistance. google.com The rationale behind such combinations is often to target different, complementary pathways in the disease process.

Future studies on synergistic effects could involve:

In vitro screening: Testing this compound in combination with a panel of approved therapeutic agents against various cell lines.

Mechanism of Synergy: If a synergistic interaction is identified, further research would be needed to elucidate the underlying molecular mechanisms. This could involve one drug enhancing the uptake or inhibiting the metabolism of the other, or the two drugs targeting different nodes in a critical signaling network.

| Combination Strategy | Rationale | Example of Related Purine Analog Combination |

| Combination with Alkylating Agents | Target DNA at different stages of the cell cycle. | Pentostatin and Cyclophosphamide in Chronic Lymphocytic Leukemia. researchgate.net |

| Combination with other Antimetabolites | Inhibit different steps in nucleotide synthesis. | Pentostatin and Cordycepin in Acute Lymphocytic Leukemia. nih.gov |

| Combination with Targeted Therapies | Inhibit both a specific oncogenic driver and general cell proliferation. | N/A |

Studies on the Emergence and Mechanisms of Resistance Development (in vitro)

A significant challenge in the long-term efficacy of many therapeutic agents is the development of drug resistance. Understanding the potential mechanisms by which cells could become resistant to this compound is critical for its future development. Resistance to purine analogs can arise through various mechanisms. nih.gov

One identified mechanism of resistance to purine and pyrimidine (B1678525) analogs involves the tumor necrosis factor alpha (TNFα)-induced cell cycle arrest through the IKK pathway, which can lead to cross-resistance to multiple antimetabolites. nih.gov Other potential mechanisms could include:

Altered Drug Metabolism: Increased degradation or efflux of the drug from the cell.

Target Mutation: Changes in the structure of the target protein that prevent the drug from binding effectively.

Upregulation of Bypass Pathways: The cell activating alternative metabolic pathways to compensate for the one inhibited by the drug.

In vitro studies are essential for investigating these possibilities. This can be done by chronically exposing cell cultures to increasing concentrations of this compound to select for resistant populations. These resistant cells can then be analyzed using genomic, transcriptomic, and proteomic techniques to identify the changes that confer resistance.

常见问题

Q. What synthetic methodologies are commonly employed for 9-Benzyl-2-chloro-6-(2-furyl)purine, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution at the purine C2 position and Suzuki-Miyaura cross-coupling for introducing the 2-furyl group at C6. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for halogen displacement.

- Catalyst optimization : Pd(PPh₃)₄ improves coupling efficiency for aryl groups.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during benzylation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity. Yield optimization requires monitoring by TLC and HPLC (C18 column, MeCN/H₂O mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction (120 K, Mo Kα radiation) resolves bond lengths and angles. Key metrics include R factor (<0.05) and data-to-parameter ratio (>10) to ensure reliability .

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 5.2–5.5 ppm, furyl protons at δ 6.5–7.5 ppm).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da).

Advanced Research Questions

Q. How can researchers design SAR studies for derivatives of this compound to explore bioactivity?

Methodological Answer:

- Systematic substitution : Replace the benzyl group with alkyl/aryl groups (e.g., isopropyl, nitrobenzyl) to assess steric/electronic effects. Compare inhibitory activity in enzyme assays (e.g., kinase inhibition).

- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Validate with MD simulations (GROMACS) to assess binding stability .

- Data integration : Correlate crystallographic data (e.g., torsion angles from ) with bioactivity trends to identify pharmacophores.

Q. What strategies resolve contradictions in reported biological activities of analogs?

Methodological Answer:

- Reproducibility checks : Replicate experiments under standardized conditions (e.g., cell line: HEK293, concentration: 10 µM).

- Purity validation : Use HPLC-DAD (≥95% purity threshold) to exclude confounding impurities.

- Structural reanalysis : Re-examine crystallographic data (e.g., π-stacking interactions in ) to confirm conformation-dependent activity.

- Meta-analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from disparate studies, accounting for variables like solvent polarity .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Use Gaussian 16 to model transition states (B3LYP/6-31G* level) for Cl⁻ displacement. Calculate activation energies to compare leaving-group efficiency.

- Kinetic profiling : Perform pseudo-first-order experiments (UV-Vis monitoring at 280 nm) to validate computational predictions.

- Solvent effects : Apply COSMO-RS models to simulate solvent polarity’s impact on reaction rates .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。